Einecs 298-779-7

Description

Historical Context of Phosphoric Acid Esters in Industrial Chemistry and Scientific Inquiry

The study of phosphoric acid and its derivatives has a rich history. Phosphoric acid itself was first discovered in 1770 by Carl Wilhelm Scheele and Johan Gottlieb Gahn from bone ash. scribd.com The early 19th century saw foundational work on the interaction between alcohol and acids, which paved the way for understanding esterification. ingentaconnect.com In 1820, Lassaigne demonstrated the existence of phosphovinic acid, making an analogy to sulphovinic acid. ingentaconnect.com A significant milestone occurred in 1848 when Voegeli synthesized the first neutral ester of phosphoric acid, triethyl phosphate (B84403) (TEP). ingentaconnect.com

The industrial significance of phosphoric acid derivatives grew substantially following Justus von Liebig's work in the 1840s, which highlighted the potential of converting insoluble phosphates into a plant-nutrient form using sulfuric acid, laying the groundwork for the chemical fertilizer industry. scribd.com Since the late 1950s, phosphoric acid esters, or alkyl phosphates, have been widely adopted in various industrial applications, serving as antistatic agents, emulsifiers, wetting agents, and hydrotropes. researchgate.net The unique properties of these esters have made them subjects of continuous scientific inquiry and industrial development.

Significance and Research Trajectories of Bis(2-ethylhexyl) Hydrogen Phosphate in Specific Fields

Bis(2-ethylhexyl) hydrogen phosphate (DEHPA) is a prominent member of the phosphoric acid ester family, with diverse applications stemming from its chemical structure. Its significance is particularly notable in the following fields:

Solvent Extraction and Hydrometallurgy: DEHPA is extensively used as an extractant in solvent extraction processes. solubilityofthings.comwikipedia.org A key application is in the separation and purification of various metals. wikipedia.orgnbinno.com It is notably employed in the "Dapex procedure" for the extraction of uranium salts from ore leach solutions. wikipedia.org Research has also demonstrated its effectiveness in extracting and separating other valuable metals, including rare-earth elements (lanthanides), platinum, cadmium, and indium from various aqueous solutions and waste materials like LCDs. wikipedia.orgmerckmillipore.comsigmaaldrich.comoup.com Its ability to selectively bind with metal ions makes it a crucial component in mining and recycling industries for resource recovery and environmental monitoring. chemimpex.comeuropa.eu

Plastics and Polymers: The compound serves as a functional additive in the polymer industry. It is utilized as a plasticizer, particularly in the production of flexible polyvinyl chloride (PVC), where it enhances durability and flexibility. solubilityofthings.comchemimpex.com Furthermore, DEHPA is employed as a flame retardant, helping to reduce the flammability of various materials. chemimpex.comindustrialchemicals.gov.au

Industrial Fluids and Lubricants: DEHPA is incorporated into formulations for hydraulic fluids and lubricants. chemimpex.com As a lubricant additive, it improves performance under high-temperature and high-pressure conditions, contributing to reduced wear and increased efficiency in machinery and automotive components. sigmaaldrich.comchemimpex.com

The ongoing research on DEHPA is focused on optimizing its use in these established areas and exploring new applications. For instance, studies are investigating its use in supported liquid membranes for metal ion separation and in the development of more environmentally friendly extraction technologies using ionic liquids. merckmillipore.comsigmaaldrich.com

Methodological Frameworks for Studying Chemical Compounds in Academia

The academic study of chemical compounds like Bis(2-ethylhexyl) hydrogen phosphate relies on established methodological frameworks that encompass both theoretical principles and advanced analytical techniques. The choice of methodology is crucial as it dictates the type of data that can be collected and the subsequent analysis and interpretation. wordpress.com

A foundational aspect of chemical research is the theoretical framework , which includes the systems of ideas, theories, and assumptions that guide the scientific investigation. wordpress.com For instance, the study of reaction mechanisms or the properties of a compound is grounded in fundamental chemical theories. researchgate.net In recent years, there has been a push towards frameworks like "Safe and Sustainable by Design (SSbD)," which guide the development of new chemicals by integrating safety and sustainability assessments from the early stages of research and innovation. europa.eu This involves a multi-step assessment of a chemical's life cycle, guided by principles of green chemistry and circularity. europa.eu

The characterization and quantification of chemical compounds are achieved through a variety of analytical techniques. The selection of a specific instrument directly influences the nature of the obtainable data. wordpress.com Common methodologies employed in the study of DEHPA and other organophosphates include:

Chromatographic Methods: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental for separating components from a mixture and for quantitative analysis. ecetoc.orgsielc.com GC is often coupled with detectors like Flame Ionization Detection (FID), Flame Photometric Detection (FPD), or Mass Spectrometry (MS) for sensitive and specific detection. ecetoc.org HPLC, particularly in a reverse-phase setup, is also used for the analysis of DEHPA. sielc.com

Spectroscopic Methods: Mass Spectrometry (MS) is used to determine the molecular weight and structural information of compounds. nist.govecetoc.org Infrared (IR) Spectroscopy is another valuable tool for identifying functional groups within a molecule, and reference spectra for DEHPA are available for comparison. nist.govechemi.com

Titrimetric Analysis: Acidimetric titration can be used to determine the purity of Bis(2-ethylhexyl) hydrogen phosphate. merckmillipore.comvwr.com

These analytical methods, integrated within a sound theoretical and experimental design, form the backbone of modern chemical research, enabling the detailed study and understanding of compounds like Bis(2-ethylhexyl) hydrogen phosphate.

Data Tables

Table 1: Physicochemical Properties of Bis(2-ethylhexyl) Hydrogen Phosphate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C16H35O4P | nist.govchemimpex.com |

| Molecular Weight | 322.43 g/mol | chemimpex.comvwr.com |

| Appearance | Colorless to light yellow viscous liquid | solubilityofthings.comchemimpex.com |

| Melting Point | -60 °C to -50 °C | merckmillipore.comsigmaaldrich.comchemimpex.com |

| Density | ~0.97 g/cm³ at 20 °C | solubilityofthings.commerckmillipore.com |

| Water Solubility | <1 g/L | merckmillipore.com |

| Flash Point | 150 °C - 196 °C | merckmillipore.comvwr.comnih.gov |

Table 2: Key Identifiers for Bis(2-ethylhexyl) Hydrogen Phosphate

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 298-07-7 | wikipedia.orgchemimpex.com |

| EINECS Number | 298-07-7 (Listed as 206-056-4 in some sources) | solubilityofthings.comwikipedia.org |

| IUPAC Name | Bis(2-ethylhexyl) hydrogen phosphate | wikipedia.orgnist.gov |

Properties

CAS No. |

93839-10-2 |

|---|---|

Molecular Formula |

C40H84NO7P |

Molecular Weight |

722.1 g/mol |

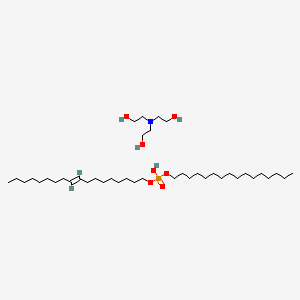

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;hexadecyl [(E)-octadec-9-enyl] hydrogen phosphate |

InChI |

InChI=1S/C34H69O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-38-39(35,36)37-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h17,19H,3-16,18,20-34H2,1-2H3,(H,35,36);8-10H,1-6H2/b19-17+; |

InChI Key |

KKMJPVRBIHKHNP-ZJSKVYKZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCC/C=C/CCCCCCCC.C(CO)N(CCO)CCO |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Synthetic Pathways and Advanced Derivatization of Bis 2 Ethylhexyl Hydrogen Phosphate

Established and Emerging Synthetic Routes to Bis(2-ethylhexyl) Hydrogen Phosphate (B84403)

The production of HDEHP can be achieved through several methods, ranging from traditional esterification to more advanced catalytic processes.

A common method for synthesizing HDEHP involves the reaction of phosphorus oxychloride with 2-ethylhexanol. google.com The process typically includes the slow addition of 2-ethylhexanol to phosphorus oxychloride, followed by stirring and heating. google.com Subsequent steps involve washing, filtration, and distillation to obtain the final product. google.com

Optimization of this conventional method often focuses on improving yield and purity. Key parameters that are manipulated include the molar ratio of reactants, reaction temperature, and the use of catalysts. For instance, maintaining a precise stoichiometric ratio of phosphorus trichloride (B1173362) to 2-ethylhexanol is critical to avoid the formation of impurities like tri(2-ethylhexyl) phosphate or monoalkylphosphoric acid.

A patented method describes a process where the molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained between 1:1.5 and 1:2.5. google.com The reaction is carried out in stages at different temperatures, starting from 0-10 °C and gradually increasing to 80-90 °C after the addition of a sodium hydroxide (B78521) solution. google.com This controlled temperature profile and the use of a vacuum to remove HCl gas are strategies to enhance the reaction's efficiency. google.com

Table 1: Conventional Synthesis Parameters for Bis(2-ethylhexyl) Hydrogen Phosphate

| Parameter | Value/Range | Purpose |

|---|---|---|

| Reactants | Phosphorus oxychloride, 2-ethylhexanol | Primary components for esterification |

| Molar Ratio (POCl₃:2-EH) | 1:1.5 - 1:2.5 | To control product distribution and minimize byproducts |

| Initial Temperature | 0 - 10 °C | To control the initial exothermic reaction |

| Stirring Time | 1 - 3 hours | To ensure complete mixing and reaction |

| Final Temperature | 40 - 90 °C | To drive the reaction to completion |

| Post-treatment | Washing, filtration, distillation | To purify the final product |

This table summarizes typical parameters for the conventional synthesis of HDEHP based on a patented method. google.com

Another innovative approach utilizes ionic liquids not only as catalysts but also as multifunctional additives. For example, a bi-functional ionic liquid, 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-methylimidazole di(2-ethylhexyl) phosphate ([(BHT-1)MIM][DEHP]), has been synthesized and used as a catalyst for the esterification of pentaerythritol (B129877) with caproic acid, achieving a high esterification rate and yield. mdpi.com This demonstrates the potential for designing catalysts that also impart desirable properties to the final product. mdpi.com

Table 2: Comparison of Catalytic Systems for HDEHP Synthesis

| Catalyst System | Key Components | Reported Advantage |

|---|---|---|

| Composite Catalyst | AlCl₃, 1-ethyl-3-methylimidazole fluoroform sulfonate, Ammonium vanadate | Increased reaction yield due to high Lewis acidity |

| Bi-functional Ionic Liquid | 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-methylimidazole di(2-ethylhexyl) phosphate | Acts as both a catalyst and a lubricant additive |

This table compares different catalytic approaches for the synthesis of HDEHP and related esters, highlighting their unique advantages. google.commdpi.com

Functionalization and Derivatization Strategies for Bis(2-ethylhexyl) Hydrogen Phosphate Analogues

The versatility of HDEHP can be expanded through chemical modification to create analogues with tailored properties.

The reactivity of HDEHP can be altered by modifying its structure. For example, the potassium salt of HDEHP, K-bis(2-ethylhexyl) phosphate (BEHPK), has been shown to be a highly effective additive in the Ru-catalyzed direct C-H arylation of heteroaromatic benzenes. rsc.org The use of this branched aliphatic phosphate salt significantly improved the yield of the desired monoarylation product compared to other additives. rsc.org

Ionic liquids based on the HDEHP anion have also been synthesized. For instance, five new functionalized ionic liquids, including tetraethylammonium (B1195904) di(2-ethylhexyl)phosphate ([N2222][DEHP]), have been created and investigated for rare earth element separation. researchgate.net These modifications demonstrate how the properties of HDEHP can be fine-tuned for specific applications by altering the cation associated with the phosphate group.

HDEHP and its derivatives are valuable for creating conjugates and hybrid materials. For instance, HDEHP can be combined with 2-aminoethanol to form a new compound with distinct properties that may be useful in materials science and catalysis. ontosight.ai

Hybrid materials incorporating the phosphate moiety have been developed for various applications. HDEHP has been used to create polymer inclusion membranes (PIMs) for the extraction of metals like gold. researchgate.net In these materials, HDEHP acts as a carrier within a polymer matrix, such as poly(vinylidene fluoride-co-hexafluoropropylene). researchgate.net Additionally, HDEHP-modified activated carbon has been explored as a sorbent for the separation of metal ions like La³⁺ and Bi³⁺. rsc.org These examples highlight the utility of HDEHP in designing advanced materials with specific functionalities.

Green Chemistry Principles in the Synthesis of Bis(2-ethylhexyl) Hydrogen Phosphate

The application of green chemistry principles to the synthesis of HDEHP and related compounds is an area of growing interest. One approach involves the use of Brønsted acidic ionic liquids as both solvents and catalysts in the synthesis of bis(2-ethylhexyl) terephthalate, a plasticizer. researchgate.net This method offers a safer and more cost-effective alternative to conventional processes that use organometallic compounds. researchgate.net The formation of a biphasic system during the reaction facilitates product separation and helps to drive the reaction towards a high yield, which aligns with the green chemistry principle of maximizing atom economy. researchgate.net

The development of bi-functional ionic liquids that act as both catalysts and additives also contributes to greener synthesis by reducing the need for separate catalytic and additive components, potentially simplifying purification processes. mdpi.com Furthermore, research into optimizing reaction conditions, such as using milder temperatures and recyclable catalysts, is crucial for developing more sustainable synthetic routes. researchgate.net

Sophisticated Spectroscopic and Analytical Characterization of Bis 2 Ethylhexyl Hydrogen Phosphate

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of B2EHP, providing detailed information about the hydrogen, carbon, and phosphorus atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of B2EHP displays characteristic signals corresponding to the various protons in the 2-ethylhexyl chains. The overlapping multiplets in the aliphatic region require high-resolution instrumentation for clear distinction.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the asymmetric 2-ethylhexyl group, as well as the carbons in the phosphate (B84403) ester backbone.

³¹P NMR Spectroscopy: As an organophosphate compound, ³¹P NMR is a particularly powerful tool for characterizing B2EHP. This technique is highly sensitive to the chemical environment of the phosphorus atom. For dialkyl hydrogen phosphates like B2EHP, the ³¹P chemical shift is typically observed in a characteristic region, which can be influenced by factors such as solvent and concentration. The observed chemical shift for Bis(2-ethylhexyl) hydrogen phosphate is approximately -0.8 ppm.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~4.0 | m | O-CH₂ |

| ¹H | ~1.6 | m | CH |

| ¹H | ~1.3-1.4 | m | CH₂ |

| ¹H | ~0.9 | m | CH₃ |

| ¹³C | ~67.5 | - | O-CH₂ |

| ¹³C | ~40.5 | - | CH |

| ¹³C | ~30.5 | - | CH₂ |

| ¹³C | ~29.0 | - | CH₂ |

| ¹³C | ~23.0 | - | CH₂ |

| ¹³C | ~14.0 | - | CH₃ |

| ¹³C | ~11.0 | - | CH₃ |

| ³¹P | ~-0.8 | s | P=O |

| Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the B2EHP molecule, providing a fingerprint of its functional groups.

The FTIR spectrum of B2EHP is characterized by strong absorption bands corresponding to the P=O, P-O-C, and C-H stretching and bending vibrations. The broad band in the region of 2500-2700 cm⁻¹ is characteristic of the O-H stretching in the hydrogen-bonded dimeric form of the acid.

Raman spectroscopy offers additional insights, particularly for the symmetric vibrations of the phosphate group and the carbon backbone, which may be weak or absent in the FTIR spectrum.

| Frequency (cm⁻¹) | Vibrational Mode | Technique |

| ~2960 | ν(C-H) | FTIR, Raman |

| ~2870 | ν(C-H) | FTIR, Raman |

| ~2500-2700 | ν(O-H) | FTIR |

| ~1230 | ν(P=O) | FTIR, Raman |

| ~1040 | ν(P-O-C) | FTIR, Raman |

| ~980 | ν(P-OH) | FTIR |

| Note: ν represents stretching vibrations. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of B2EHP and for elucidating its structure through the analysis of fragmentation patterns. Electron ionization (EI) is a common method used for this purpose. The mass spectrum of Bis(2-ethylhexyl) hydrogen phosphate shows a molecular ion peak ([M]⁺) at m/z 322, confirming its molecular weight. nist.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways involve the cleavage of the ester bonds and the loss of the alkyl chains.

| m/z | Proposed Fragment |

| 322 | [C₁₆H₃₅O₄P]⁺ (Molecular Ion) |

| 211 | [(C₈H₁₇O)PO₂H₂]⁺ |

| 113 | [C₈H₁₇]⁺ |

| 99 | [H₄PO₄]⁺ |

| 57 | [C₄H₉]⁺ |

| Note: The fragmentation pattern can vary with the ionization technique and energy. |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

Chromatographic techniques are essential for separating B2EHP from complex matrices and for its quantification. When coupled with mass spectrometry, these methods provide a powerful tool for unequivocal identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. While B2EHP itself has a relatively low volatility, it can be analyzed by GC-MS, often after a derivatization step to increase its thermal stability and volatility. This is a common approach for the analysis of organophosphate esters in various environmental and biological samples.

The gas chromatogram would show a peak at a specific retention time corresponding to the derivatized B2EHP. The mass spectrometer then provides a mass spectrum of the eluting compound, allowing for its positive identification by comparing the obtained spectrum with a library of known spectra or by interpreting the fragmentation pattern. This hyphenated technique offers high sensitivity and selectivity for the detection and quantification of B2EHP in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of Bis(2-ethylhexyl) hydrogen phosphate. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection provided by mass spectrometry.

Reverse-phase HPLC is a common approach for the analysis of Bis(2-ethylhexyl) hydrogen phosphate. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column can be employed for the separation. massbank.eu The mobile phase typically consists of a mixture of acetonitrile (B52724), water, and an acid modifier. sielc.com For applications that are compatible with mass spectrometry, formic acid is often used as the modifier instead of phosphoric acid to ensure volatility and compatibility with the MS ion source. sielc.com

The mass spectrometric detection of Bis(2-ethylhexyl) hydrogen phosphate is often achieved using electrospray ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules. The compound can be detected in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]+ is observed, while in negative ion mode, the deprotonated molecule [M-H]- is detected. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, can provide accurate mass measurements, which aids in the confident identification of the compound. massbank.eu

Table 1: Exemplary LC-MS Parameters for Bis(2-ethylhexyl) Hydrogen Phosphate Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 (e.g., Acclaim RSLC C18, 2.2 µm, 2.1x100mm) |

| Mobile Phase | Gradient of water and acetonitrile with formic acid |

| Flow Rate | 200-480 µL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Instrument | Quadrupole Time-of-Flight (QTOF) |

| Monitored Ion | [M+H]+ |

This table presents a representative set of parameters and may vary depending on the specific instrumentation and analytical goals.

Gel Permeation Chromatography (GPC) for Polymer-Related Applications

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume. While GPC is primarily used to determine the molecular weight distribution of polymers, it also serves as a valuable sample cleanup technique in the analysis of complex matrices containing both high-molecular-weight polymers and low-molecular-weight compounds like Bis(2-ethylhexyl) hydrogen phosphate.

In polymer-related applications, it is often necessary to separate additives, residual monomers, or contaminants from the bulk polymer matrix before analysis. GPC can effectively achieve this separation. For instance, in the analysis of environmental or food samples that may be contaminated with organophosphorus compounds, GPC is used to remove large molecules such as lipids and fats, which can interfere with subsequent analyses by gas chromatography (GC) or LC. nih.govshimadzu.com

The principle of GPC involves passing the sample through a column packed with porous beads. Larger molecules, such as polymers, cannot enter the pores and therefore elute more quickly. Smaller molecules, like Bis(2-ethylhexyl) hydrogen phosphate, can penetrate the pores to varying extents, leading to a longer retention time and their separation from the polymer. The choice of solvent and column material is critical and depends on the solubility of both the polymer and the analyte.

While there is limited literature specifically detailing the GPC analysis of Bis(2-ethylhexyl) hydrogen phosphate for the characterization of its interaction with polymers, the technique's utility in separating organophosphorus compounds from high-molecular-weight matrices is well-established.

Electrochemical Methods for Characterization and Detection in Non-Biological Systems

Electrochemical methods offer sensitive and often rapid means for the detection and quantification of various chemical species. While direct electrochemical characterization of Bis(2-ethylhexyl) hydrogen phosphate is not extensively documented, the principles of electrochemical sensors for other organophosphorus compounds can be applied.

A promising approach for the detection of organophosphorus compounds involves the use of nanomaterials in sensor fabrication. For example, zirconia (ZrO2) nanoparticles have shown a strong affinity for the phosphate groups present in organophosphorus compounds. acs.orgmdpi.com An electrochemical sensor can be constructed by modifying an electrode (e.g., glassy carbon or gold) with these nanoparticles. When a sample containing an organophosphorus compound is introduced, the phosphate moiety binds to the zirconia surface. This binding event can then be transduced into a measurable electrical signal using techniques such as cyclic voltammetry or square-wave voltammetry. acs.org

Another relevant study utilized Electrochemical Impedance Spectroscopy (EIS) to characterize reverse micelles formed with Bis(2-ethylhexyl) phosphoric acid (HDEHP), sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), and water in an organic solvent. researchgate.netresearchgate.net EIS measures the impedance of a system over a range of frequencies, providing information about the electrical properties of the solution and the interfaces within it. The study demonstrated that the conductivity of the reverse micelle solution was influenced by the concentration of HDEHP, indicating that electrochemical properties can be used to characterize systems containing this compound. researchgate.net

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Bis(2-ethylhexyl) hydrogen phosphate |

| Di(2-ethylhexyl) phosphoric acid (D2EHPA) |

| Acetonitrile |

| Formic Acid |

| Phosphoric Acid |

| Zirconia (ZrO2) |

Elucidation of Coordination Chemistry and Metal Ion Complexation Mechanisms by Bis 2 Ethylhexyl Hydrogen Phosphate

Thermodynamics and Kinetics of Metal Ion Extraction and Separation Processes

The extraction of metal ions by D2EHPA is a reversible process that can be described by a cation exchange mechanism. In this process, the acidic proton of the D2EHPA molecule is exchanged for a metal cation. The efficiency and selectivity of this exchange are influenced by a range of thermodynamic and kinetic factors.

The choice of solvent system and the conditions of the aqueous phase are paramount in dictating the extraction behavior of D2EHPA. The organic diluent in which D2EHPA is dissolved can affect its aggregation state and the solvation of the resulting metal-extractant complex, thereby influencing extraction efficiency. Common diluents include kerosene, n-heptane, and benzene. bas.bgresearchgate.net The composition of the aqueous phase, particularly its pH, has a significant impact on the extraction process. scielo.brsim2.be For most metal ions, extraction efficiency increases with increasing pH of the aqueous phase. scielo.br This is because a higher pH facilitates the deprotonation of D2EHPA, making the cation exchange more favorable.

The presence of certain anions and complexing agents in the aqueous phase can also modify the extraction behavior. For instance, acetate (B1210297) ions have been shown to enhance the extraction of copper and nickel by D2EHPA. researchgate.net Conversely, the presence of some organic acids can have an inhibitory effect on the extraction of rare earth elements (REEs). osti.gov The ionic strength of the aqueous solution can also play a role, with some studies showing that an increase in salt concentration can decrease the extraction efficiency of certain metals. researchgate.net Temperature is another critical parameter, with studies showing that an increase in temperature can enhance the stripping of manganese from a loaded D2EHPA-kerosene phase. scirp.org

D2EHPA exhibits selectivity for certain metal ions over others, which is the basis for its use in separation processes. This selectivity is a function of the stability of the formed metal-D2EHPA complexes. The separation of rare earth elements (REEs) is a notable application of D2EHPA. The extraction efficiency of REEs generally increases with atomic number, allowing for the separation of heavy REEs from light REEs. mdpi.com The mechanism for REE extraction is typically a cation exchange process. osti.gov

In the realm of transition metals, D2EHPA shows a strong affinity for Fe(III), which allows for its selective removal from solutions containing other metals like cobalt, nickel, and manganese. ntnu.nomdpi.com The separation of cobalt and nickel is a classic challenge in hydrometallurgy, and D2EHPA can be used to achieve this separation, often with the aid of pH control and synergistic extractants. scielo.br For example, at a controlled pH, manganese can be selectively extracted from cobalt and nickel. ntnu.no The selectivity of D2EHPA is attributed to the differences in the coordination chemistry and the stability of the complexes formed with different metal ions.

Table 1: Selectivity of D2EHPA for Various Metal Ions

| Metal Ion | Typical pH for Extraction | Separation From | Reference |

|---|---|---|---|

| Fe(III) | ~1.0 | Cd(II), Ni(II), Co(II) | mdpi.com |

| Mn(II) | ~3.5 | Co(II), Ni(II), Li(I) | ntnu.no |

| Hf(IV) | No pH change | --- | scilit.com |

| Co(II) | 4.7 (pH1/2) | Ca(II) | scielo.br |

| Ni(II) | >7.0 (pH1/2 with Cyanex 272) | Ca(II) | scielo.br |

| Y(III) | 1.5 | Ce(III), Nd(III), Eu(III) | osti.gov |

Molecular Interactions and Coordination Modes with Metal Cations

The interaction between D2EHPA and metal cations involves the formation of coordination complexes. Understanding the structure and bonding within these complexes is crucial for explaining the observed extraction behavior.

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are invaluable for probing the coordination of D2EHPA to metal ions. The P=O stretching vibration band in the FTIR spectrum of D2EHPA, typically observed around 1230 cm⁻¹, is particularly sensitive to coordination. sid.irtudelft.nl Upon complexation with a metal ion, this band often shifts to a lower frequency, indicating a weakening of the P=O bond due to the coordination of the phosphoryl oxygen to the metal center. sid.irtsijournals.com Changes in the bands associated with the P-O-H and P-O-C groups are also observed, providing further evidence of complex formation. sid.ir Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to study the structure of D2EHPA-metal complexes in the organic phase. nih.gov

The stoichiometry and structure of the metal-D2EHPA complexes can vary depending on the metal ion, its oxidation state, and the extraction conditions. D2EHPA typically exists as a dimer in nonpolar organic solvents through hydrogen bonding between two molecules. mdpi.com The extraction of divalent metal ions (M²⁺) often proceeds via the formation of a chelate complex with the stoichiometry MA₂. researchgate.net For trivalent metal ions like rare earths (Ln³⁺), the extracted species can be more complex, with proposed structures such as LnA₃(HA)₂ or Ln(NO₃)A₂(HA)₃, where HA represents the D2EHPA monomer and A⁻ is its conjugate base. capes.gov.br The formation of these adducts involves both the deprotonated D2EHPA anion and neutral D2EHPA molecules in the coordination sphere of the metal ion. X-ray diffraction (XRD) has been used to characterize the solid precipitates that can form at the phase boundary during extraction. nih.gov

Table 2: Characterization Techniques for Metal-D2EHPA Complexes

| Technique | Information Obtained | Reference |

|---|---|---|

| FTIR | Changes in vibrational frequencies of P=O, P-O-H, and P-O-C bonds upon complexation. | sid.irtudelft.nltsijournals.com |

| NMR | Structure and magnetic properties of the complexes in the organic phase. | nih.gov |

| X-ray Diffraction | Crystalline structure of solid metal-D2EHPA complexes. | nih.gov |

Mechanistic Studies of Liquid-Liquid and Solid-Liquid Extraction Phenomena

The extraction of metal ions by D2EHPA can be carried out using both liquid-liquid and solid-liquid extraction techniques. In liquid-liquid extraction, D2EHPA is dissolved in an immiscible organic solvent. The extraction process is generally considered to occur at the interface between the aqueous and organic phases. researchgate.net The mechanism involves the diffusion of the metal ion to the interface, followed by a chemical reaction with the extractant to form a neutral complex that is then transferred to the organic phase. researchgate.net The rate of extraction can be controlled by diffusion, chemical reaction, or a combination of both. researchgate.netmdpi.com

Solid-liquid extraction, also known as solvent-impregnated resin (SIR) or solid-phase extraction, involves immobilizing D2EHPA onto a solid polymeric support. semanticscholar.orgmdpi.com This approach offers advantages such as easier phase separation and reduced loss of the extractant. The extraction mechanism in SIR systems is often described as analogous to ion exchange, where the solid-phase extractant behaves similarly to an ion-exchange resin. semanticscholar.org The rate-limiting step in solid-phase extraction can be film diffusion, diffusion within the resin pores, or the chemical reaction itself. semanticscholar.org

Table of Compound Names

| Common Name/Acronym | Systematic Name |

| D2EHPA | Bis(2-ethylhexyl) hydrogen phosphate (B84403) |

| Kerosene | Kerosene |

| n-Heptane | Heptane |

| Benzene | Benzene |

| Cyanex 272 | Bis(2,4,4-trimethylpentyl)phosphinic acid |

| TBP | Tributyl phosphate |

| MIBK | Methyl isobutyl ketone |

| TOPO | Trioctylphosphine oxide |

| PC-88A | 2-ethylhexyl hydrogen-2-ethylhexylphosphonate |

| Aliquat 336 | Trioctylmethylammonium chloride |

| BPHA | N-Benzoyl-N-phenylhydroxylamine |

| PDMS | Polydimethylsiloxane |

Computational Modeling of Metal-Ligand Binding Affinities and Geometries

The elucidation of the intricate mechanisms governing the coordination chemistry of Bis(2-ethylhexyl) hydrogen phosphate (D2EHPA), also identified by its EINECS number 298-779-7, with various metal ions has been significantly advanced through the application of computational modeling. researchgate.net These theoretical approaches, particularly Density Functional Theory (DFT), provide profound insights into the binding affinities and geometric arrangements of the resulting metal-ligand complexes, which are often challenging to characterize solely through experimental means. researchgate.net

Computational studies have become an indispensable tool for understanding the selective extraction of metal ions by D2EHPA. jst.go.jp By calculating the energies of different complexation scenarios, researchers can predict and rationalize the preferential binding of certain metals over others. For instance, DFT calculations have been employed to investigate the selectivity of D2EHPA for trivalent lanthanides and yttrium. researchgate.net These studies often involve the computation of key thermodynamic parameters, such as hydration energies and extraction free energies, to construct a comprehensive picture of the separation process. researchgate.net

A notable application of computational modeling is the investigation into the selectivity differences between yttrium(III) and lanthanum(III) ions when using D2EHPA as an extractant. researchgate.net DFT calculations, combined with the Conductor-Like Screening Model (COSMO) to simulate solvent effects, have revealed that hydration energy is a critical factor influencing the extraction free energy of rare earth elements. researchgate.net It was demonstrated that the significant difference in hydration energies between La(III) and Y(III) plays a pivotal role in the selective transfer of Y(III) into the organic phase. researchgate.net

The following table summarizes key energetic data from a DFT study on the extraction of La(III) and Y(III) with D2EHPA, highlighting the calculated differences that underpin the observed selectivity.

| Parameter | La(III) | Y(III) | Difference (Y-La) |

|---|---|---|---|

| Hydration Energy (kcal/mol) | -383.7 | -171.83 | 211.87 |

| Calculated ΔΔGext (kcal/mol) | 1.3 | - | |

| Experimental ΔΔGext (kcal/mol) | 2.1 | - |

Furthermore, molecular modeling has been utilized to determine the stoichiometry and geometry of the extracted metal complexes. It is widely accepted that D2EHPA exists as a dimer in nonpolar organic diluents due to strong hydrogen bonding. mdpi.com Computational models confirm that the extraction of many metal ions proceeds via a cation-exchange mechanism, where the metal ion replaces the acidic protons of the D2EHPA dimer. mdpi.comacs.org For example, in the extraction of divalent metals (M²⁺), the formation of complexes with the general formula M(HR₂)₂ is often proposed, where HR represents the D2EHPA monomer. mdpi.com

The predictive power of computational chemistry is also leveraged to design new extractants with enhanced selectivity and efficiency. researchgate.nethbni.ac.in By understanding the fundamental interactions at a molecular level, such as the nature of the metal-ligand bond and the steric effects of the ligand structure, it is possible to rationally modify the extractant molecule to target specific metal ions. researchgate.netacs.org For instance, comparisons between D2EHPA and other organophosphorus extractants through computational studies help to identify the structural features that lead to superior performance in certain separation systems. researchgate.net

The table below presents a qualitative summary derived from various studies on the coordination environment of different metal ions with D2EHPA, as suggested by computational modeling.

| Metal Ion | Typical Coordination Environment/Complex Structure | Modeling Focus |

|---|---|---|

| Divalent Metals (e.g., Cu²⁺, Zn²⁺) | Formation of complexes involving dimeric D2EHPA, often with tetrahedral or octahedral geometry depending on coordination with other ligands (e.g., water). mdpi.com | Stoichiometry and mechanism of complexation. mdpi.com |

| Rare Earth Elements (e.g., La³⁺, Y³⁺, Nd³⁺) | Complexes involving multiple D2EHPA dimers; coordination number can be high. researchgate.netresearchgate.net The presence of nitrate (B79036) ions can lead to complexes like [LaNO₃(D2EHPA)₂]. researchgate.net | Selectivity, influence of hydration energy, and extraction free energy. researchgate.netresearchgate.net |

| Actinides (e.g., UO₂²⁺, Th⁴⁺) | Formation of stable complexes, such as Th(DEHP)₃(NO₃), which can form rod-like reversed micelles. researchgate.netpku.edu.cn | Complex stability, steric energy, and aggregate structures (reversed micelles). researchgate.netpku.edu.cn |

Role in Advanced Materials Science and Polymer Chemistry

Integration of Bis(2-ethylhexyl) Hydrogen Phosphate (B84403) as a Monomer or Cross-Linking Agent in Polymer Synthesis

While Bis(2-ethylhexyl) hydrogen phosphate is not a conventional monomer for polymerization in the traditional sense, its bifunctional nature allows it to act as a cross-linking agent in certain polymer systems. The phosphate group can form ionic or coordination cross-links, particularly with metal ions, or participate in hydrogen bonding networks.

In the context of Polymer Inclusion Membranes (PIMs), DEHPA, acting as a carrier, can form a cross-linked network within the polymer matrix. This network is not based on covalent bonds but on strong intermolecular interactions. For instance, in PIMs developed for the extraction of metal ions, DEHPA molecules can dimerize or form complex structures with the extracted ions, creating a functionally cross-linked structure that enhances the stability and performance of the membrane. researchgate.net A study on PIMs for zinc extraction demonstrated that incorporating DEHPA into a cellulose (B213188) triacetate (CTA) or poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) matrix, along with a cross-linking polymer like poly(ethylene glycol) dimethacrylate (PEG-DMA), resulted in membranes with improved stability and extraction capacity. researchgate.net

Furthermore, dynamic supramolecular polymers can be synthesized using zinc bis(diorganophosphate)s, including a derivative of DEHPA, zinc bis(2-ethylhexyl)phosphate. These materials consist of polymeric chains where the diorganophosphate ligands bridge adjacent metal cations, demonstrating how DEHPA derivatives can be integral to the polymer backbone through coordination bonds. mdpi.com

Function as an Additive in Polymer Modification and Property Enhancement

DEHPA is widely used as an additive to modify and enhance the properties of various polymers. Its primary roles in this context are as a plasticizer and a flame retardant. mdpi.comsigmaaldrich.com

As an additive, DEHPA can influence the polymerization process and the final morphology of the polymer. In microemulsion polymerization, DEHPA can act as a co-surfactant. The addition of DEHPA to a sodium bis(2-ethylhexyl)phosphate (NaDEHP) microemulsion system was found to affect the size and structure of the microemulsion droplets, which in turn can influence the polymerization kinetics and the particle size of the resulting polymer latexes. researchgate.net

The morphology of polymer blends and composites is also affected by the presence of DEHPA. In Polymer Inclusion Membranes (PIMs), the concentration of DEHPA as a carrier affects the membrane's surface morphology. Studies using atomic force microscopy (AFM) on PIMs for zinc extraction have shown a correlation between the surface morphology and the rate of metal ion extraction, indicating that the distribution and aggregation of DEHPA within the polymer matrix are crucial for its performance. researchgate.netresearchgate.net For instance, in PVDF-co-HFP based PIMs for the extraction of Malachite Green, the concentration of DEHPA (referred to as B2EHP) was a key parameter, with an optimal concentration leading to over 97% extraction efficiency. mdpi.com

The incorporation of DEHPA as an additive significantly influences the mechanical, thermal, and barrier properties of polymeric materials.

Mechanical Properties: As a plasticizer, DEHPA increases the flexibility and reduces the brittleness of polymers like polyvinyl chloride (PVC). europa.eu The long, branched alkyl chains of DEHPA insert themselves between the polymer chains, increasing the free volume and allowing the polymer chains to move more freely, which results in a lower glass transition temperature (Tg) and increased flexibility. europa.eumdpi.com However, the specific interactions between the plasticizer and the polymer can sometimes lead to an "antiplasticization" effect at low concentrations, where the material becomes more rigid. mdpi.com

Barrier Properties: The barrier properties of polymers, which are crucial for applications like packaging and protective coatings, can be modified by the addition of DEHPA. In PIMs, DEHPA acts as a carrier, facilitating the transport of specific molecules or ions across the membrane, which is a controlled manipulation of the membrane's barrier function. researchgate.netresearchgate.netresearchgate.net The reduction of free volume caused by the antiplasticization effect at low concentrations can potentially enhance the barrier properties against small molecules like gases and water vapor. mdpi.com For example, a study on PLA/clay nanocomposites showed that modifying the clay with different organic molecules, including those with structures similar to the ethylhexyl group, significantly affected the barrier properties of the final material. mdpi.com

| Polymer System | Role of DEHPA | Observed Effect | Reference |

|---|---|---|---|

| Flexible Polyurethane Foam with LDH | Component of modified filler (LDH-HDEHP) | Delayed thermal degradation (barrier effect). | doi.org |

| PVC/NPOE/D2EHPA Membrane | Carrier/Plasticizer | Achieved high transport flux for Zn(II) ions. The transport efficiency remained constant for seven uses. | researchgate.net |

| PVDF-co-HFP/DOP PIM | Carrier | Extraction of >97% of Malachite Green at optimal concentration. | mdpi.comresearchgate.net |

| Cellulose Triacetate (CTA) PIM with PEG-DMA | Carrier in cross-linked membrane | Higher extraction rate and stability for Zn(II) compared to non-cross-linked PIM. | researchgate.net |

Development of Hybrid Organic-Inorganic Materials Incorporating Bis(2-ethylhexyl) Hydrogen Phosphate Derivatives

DEHPA and its derivatives are instrumental in the development of hybrid organic-inorganic materials, where the properties of both components are combined to create materials with enhanced functionalities.

One approach involves the surface modification of inorganic materials with DEHPA. For example, boehmite (aluminum oxide hydroxide) has been modified with bis(2-ethylhexyl)phosphate to create new hybrid materials. These materials, when incorporated into an epoxy resin, act as flame retardants. mdpi.com Similarly, layered double hydroxides (LDHs) have been modified with bis(2-ethylhexyl) hydrogen phosphate to improve the properties of flexible polyurethane foams. doi.org

Another significant application is in the creation of sorbents for environmental remediation and separation processes. Activated carbon modified with bis(2-ethylhexyl)phosphate has been studied for the selective sorption of metal ions like La³⁺ and Bi³⁺. rsc.org In these materials, the phosphate groups of DEHPA act as active sites for ion exchange and complexation, while the carbon structure provides a high surface area support. rsc.orgtheses.fr

Hybrid membranes for separation processes have also been developed using a sol-gel route that includes cellulose triacetate, polysiloxanes, and DEHPA as a carrier. These organic-inorganic hybrid membranes have shown good performance in the recovery of metal ions like Zn(II), Cd(II), and Cu(II). researchgate.net

| Inorganic Component | DEHPA Derivative/Function | Application | Key Finding | Reference |

|---|---|---|---|---|

| Boehmite | Bis(2-ethylhexyl)phosphate (modifier) | Flame retardant in epoxy composites | Successful modification of boehmite, creating a hybrid flame retardant. | mdpi.com |

| Layered Double Hydroxides (LDH) | Bis(2-ethylhexyl) hydrogen phosphate (intercalated anion) | Additive in flexible polyurethane foam | Modified LDH showed a barrier effect, delaying thermal degradation. | doi.org |

| Activated Carbon | Bis(2-ethylhexyl)phosphate (surface modifier) | Sorbent for La³⁺ and Bi³⁺ separation | High sorption capacity for La³⁺ via electrostatic attraction and surface complexation. | rsc.orgtheses.fr |

| Cellulose Triacetate/Polysiloxanes | Di-(2-ethylhexyl) phosphoric acid (carrier) | Hybrid membrane for metal ion recovery | Effective transport and selectivity for Zn(II), Cd(II), and Cu(II). | researchgate.net |

| Biomass (Sawdust) | Di-(2-Ethylhexyl) phosphoric acid (impregnating agent) | Biosorbent for Vanadium adsorption | Achieved a vanadium adsorption rate of 98.12%. | mdpi.com |

Interfacial Chemistry and Surface Modification in Composite Materials

In PIMs, DEHPA, as a carrier, is located at the interface between the aqueous phase and the membrane. Its orientation and interaction at this interface govern the efficiency of ion extraction and transport. The hydrophilic phosphate head group interacts with the aqueous phase, while the hydrophobic ethylhexyl tails remain within the polymer matrix, facilitating the transfer of target ions. researchgate.netmdpi.com

DEHPA is also used for the surface modification of particles and fillers to improve their dispersion in a polymer matrix and to enhance the interfacial adhesion. The self-assembly of DEHPA on metal surfaces, such as iron, has been investigated. These studies show that DEHPA can form protective films that inhibit corrosion, demonstrating its ability to modify the surface chemistry of metals. researchgate.net

In the context of additively manufactured thermosetting elastomer composites, while not DEHPA itself, a similar molecule, 2-ethylhexyl acrylate (B77674) (EHA), was used to modify the resin. The study highlighted that the 2-ethylhexyl groups tended to repel the glass surfaces of the reinforcement, which influenced the interfacial interactions and, consequently, the mechanical properties of the composite. rsc.org This suggests that the ethylhexyl chains of DEHPA would also play a significant role in the interfacial chemistry of composites containing inorganic fillers.

Furthermore, DEHPA has been used to modify the surface of biomass to create effective adsorbents for heavy metals. In one study, sawdust was carbonized and then impregnated with DEHPA and tributyl phosphate. The resulting material showed a high adsorption rate for vanadium, which was attributed to the chemisorption of vanadium onto the DEHPA-modified surface. mdpi.com

Environmental Behavior and Mechanistic Degradation Pathways of Bis 2 Ethylhexyl Hydrogen Phosphate

Hydrolytic Degradation Mechanisms and Kinetics in Aquatic Environments

The presence of ester functional groups in the structure of Bis(2-ethylhexyl) hydrogen phosphate (B84403) suggests its potential to undergo hydrolysis in the environment. echemi.comxn--krinfo-wxa.hu This process involves the cleavage of the ester bonds, which would lead to the formation of 2-ethylhexanol and phosphoric acid. While hydrolysis is expected to be an important environmental fate process, specific kinetic data for BDEHP under various environmental pH and temperature conditions are limited. xn--krinfo-wxa.hu

For comparison, the analog dimethyl phosphoric acid has a hydrolysis half-life of 2.4 days in a neutral solution at 100 °C. echemi.comxn--krinfo-wxa.hu It has been suggested that increasing the carbon chain length, as in the case of BDEHP, may not significantly increase the hydrolysis rate. echemi.comxn--krinfo-wxa.hu However, studies on the structurally related compound, Tris(2-ethylhexyl) phosphate (TEHP), indicate that abiotic hydrolysis is an insignificant degradation pathway. ecetoc.org Another study on Bis(2-ethylhexyl) hydrogen phosphite (B83602) (BIS), a chemical warfare agent simulant, showed no measurable evidence of hydrolysis in distilled water at a pH of approximately 3 over three weeks, though some deterioration was noted over a period of months. dtic.mil

Biotransformation and Biodegradation Processes by Microorganisms

The biodegradation of Bis(2-ethylhexyl) hydrogen phosphate by microorganisms is a key process in its environmental removal, though studies report conflicting results depending on the test conditions. One study following the OECD Guideline 301 F found the compound to be readily biodegradable, achieving 75% degradation in 28 days using an inoculum from a municipal wastewater treatment plant. xn--krinfo-wxa.huxn--krinfo-wxa.hu Conversely, a Japanese MITI test (comparable to OECD Guideline 301 C) showed only 0-17% degradation after 14 to 28 days, suggesting it may not biodegrade rapidly under all conditions. echemi.comxn--krinfo-wxa.hu The degradation of its parent compound, tris(2-ethylhexyl) phosphate (TEHP), is also considered to be dependent on the specific microbial content of the water. ecetoc.org

Biodegradation Test Results for Bis(2-ethylhexyl) Hydrogen Phosphate

| Test Guideline | Inoculum | Concentration | Duration | Degradation |

|---|---|---|---|---|

| OECD Guideline 301 F | Municipal wastewater treatment plant | 100 mg/L | 28 days | 75% xn--krinfo-wxa.huxn--krinfo-wxa.hu |

| Japanese MITI Test (OECD 301 C) | Activated sludge | 100 mg/L | 14 days | 0-17% xn--krinfo-wxa.hu |

| Japanese MITI Test | Activated sludge | 100 mg/L | 4 weeks | 0-17% echemi.com |

This table is interactive. Users can sort and filter the data.

Research on the biodegradation of the related compound Tris(2-ethylhexyl) phosphate (TEHP) provides insight into the likely degradation pathway of BDEHP. The proposed metabolic pathway for TEHP involves a stepwise O-dealkylation process. researchgate.net In this pathway, TEHP is first transformed into di(2-ethylhexyl) phosphate (BDEHP), then to mono(2-ethylhexyl) phosphate (MEHP), and finally to phosphoric acid, releasing 2-ethylhexanol at each step. researchgate.net

Based on this, the primary microbial degradation products and intermediates expected from Bis(2-ethylhexyl) hydrogen phosphate would be:

Mono(2-ethylhexyl) phosphate (MEHP)

2-Ethylhexanol

Phosphoric Acid

The biotic transformation of organophosphate esters like BDEHP is believed to occur through enzymatic hydrolysis. ecetoc.org The key enzymes involved are likely phosphatases or phosphoesterases, which catalyze the cleavage of the ester bonds. ecetoc.orgresearchgate.net During the degradation of TEHP, an increase in phosphatase activity was observed, supporting the role of these enzymes. ecetoc.org The proposed mechanism is O-dealkylation, where the ethylhexyl groups are sequentially removed from the phosphate center. researchgate.net Studies on other organophosphates have identified that enzymes located on the cell's inner membrane are primarily responsible for the degradation process. researchgate.net

Environmental Transport and Fate Modeling in Abiotic Systems

Modeling of Bis(2-ethylhexyl) hydrogen phosphate's environmental transport suggests limited mobility between environmental compartments.

Atmospheric Fate: Due to its very low estimated vapor pressure (4.7 x 10⁻⁸ mm Hg at 25 °C), BDEHP is expected to exist almost exclusively in the particulate phase in the atmosphere. echemi.com Consequently, its removal from the air will occur through wet or dry deposition rather than volatilization. echemi.com

Aquatic Fate: The estimated Henry's Law constant for BDEHP is low (4.1 x 10⁻⁸ atm-cu m/mole), indicating that volatilization from water surfaces is not an important fate process. echemi.comxn--krinfo-wxa.hu Its high Koc value suggests that in aquatic environments, it will partition significantly from the water column to sediment. echemi.comxn--krinfo-wxa.hu

Bioconcentration: The potential for bioconcentration in aquatic organisms is considered low. echemi.com Measured bioconcentration factor (BCF) values are in the range of 1 to 6.0, which is below the threshold for significant bioaccumulation. echemi.comxn--krinfo-wxa.hu

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Bis(2-ethylhexyl) hydrogen phosphate | BDEHP |

| Tris(2-ethylhexyl) phosphate | TEHP |

| Mono(2-ethylhexyl) phosphate | MEHP |

| 2-Ethylhexanol | - |

| Phosphoric acid | - |

| Dimethyl phosphoric acid | - |

| Bis(2-ethylhexyl) hydrogen phosphite | BIS |

| 2-Ethylhexyl diphenyl phosphate | - |

| Bis(2-ethylhexyl) phthalate | DEHP |

| 1,2-Benzenedicarboxylic acid | - |

| Methamidophos | - |

Mechanistic Ecotoxicology and Ecological Impact on Non Human Biological Systems

Cellular and Molecular Mechanisms of Interaction with Non-Mammalian Organisms

The environmental fate and impact of Flusulfamide extend beyond its intended fungicidal activity. Its interactions with a range of non-target organisms, from aquatic life to terrestrial microorganisms, are governed by specific cellular and molecular mechanisms.

Effects on Aquatic Flora and Fauna (e.g., Algae, Invertebrates, Fish)

The aquatic compartment is a potential recipient of Flusulfamide through runoff and leaching from agricultural fields. While comprehensive mechanistic data remains limited, initial toxicity assessments provide insights into its potential effects on aquatic organisms.

Algae: Acute toxicity testing has established an EC₅₀ (Effective Concentration causing a 50% effect) for algae growth inhibition at 4.2 mg/L herts.ac.uk. The precise molecular targets and cellular pathways leading to this inhibition in algae are not yet fully elucidated. However, it is plausible that Flusulfamide, like other sulfonamides, could interfere with essential metabolic pathways, such as folate synthesis, which is critical for cell division and growth. Further research is needed to investigate potential impacts on photosynthetic efficiency, pigment production, and cell membrane integrity in various algal species.

Interactions with Terrestrial Microorganisms and Plant Systems

As a soil-applied fungicide, Flusulfamide's primary interactions within the terrestrial environment are with soil microorganisms and non-target plants.

Terrestrial Microorganisms: The mode of action of Flusulfamide against its target, Plasmodiophora brassicae, involves the inhibition of resting spore germination. This is thought to occur through effects on the spore cell wall or protein folding processes essential for spore development herts.ac.uk. Specifically, Flusulfamide has been shown to suppress the primary zoosporogenesis of resting spores at an early stage nih.gov. Molecular studies have revealed that Flusulfamide downregulates the expression of a majority of genes involved in the germination process of P. brassicae nih.gov. Interestingly, it also upregulates the expression of certain genes, including one encoding for an immunophilin (PbCyp3), suggesting that it may cause aberrant protein folding, thereby inhibiting germination nih.gov.

While the effects on the target organism are specific, the broader impact on the diverse community of soil microorganisms is less understood. Studies on other sulfonamides have demonstrated the potential to alter soil microbial community structure and function. For example, some sulfonamides have been shown to decrease microbial biomass and shift the community towards a higher proportion of gram-negative bacteria and fungi researchgate.net. They can also inhibit key enzymatic activities, such as urease and dehydrogenase, which are vital for nutrient cycling researchgate.netuni-konstanz.de.

Plant Systems: Information regarding the direct molecular and cellular interactions of Flusulfamide with non-target terrestrial plants is scarce. Research on other pesticides indicates that they can induce a range of physiological and biochemical stress responses in plants. These can include alterations in photosynthetic activity, the production of reactive oxygen species (ROS), and the activation of antioxidant defense systems frontiersin.org. Some agrochemicals can also influence plant growth and development by interfering with hormonal signaling pathways nih.gov. The potential for Flusulfamide to elicit such responses in non-target plants warrants further investigation.

Biochemical Perturbations and Stress Response Pathways in Ecological Models

Exposure to xenobiotics like Flusulfamide can trigger a cascade of biochemical perturbations and activate stress response pathways in organisms. While specific data for Flusulfamide is limited, general principles of ecotoxicology suggest potential areas of impact.

In aquatic organisms, exposure to chemical stressors often leads to the induction of detoxification enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases, as a primary defense mechanism. The generation of reactive oxygen species (ROS) can overwhelm the antioxidant capacity of the organism, leading to oxidative stress, which is a common response to pesticide exposure in fish and invertebrates nih.gov. This can result in damage to lipids, proteins, and DNA.

Influence on Ecosystem Processes (e.g., Nutrient Cycling, Microbial Community Structure)

The introduction of Flusulfamide into an ecosystem has the potential to influence key processes, particularly those mediated by microbial communities in the soil.

Nutrient Cycling: Soil microorganisms are fundamental to the cycling of essential nutrients such as nitrogen and phosphorus. Fungicides, by their nature, can impact fungal populations that play a crucial role in decomposition and nutrient mineralization. While direct studies on Flusulfamide's impact on nutrient cycling are lacking, research on other sulfonamides and fungicides provides some insights. For example, the application of certain antibiotics has been shown to affect nitrogen transformation processes in the soil nih.gov. Similarly, alterations in microbial communities due to agrochemicals can influence the availability of phosphorus to plants mdpi.com. The inhibition of key soil enzymes involved in nutrient cycling by some fungicides suggests a potential for Flusulfamide to have similar effects mdpi.com.

Microbial Community Structure: The application of Flusulfamide can lead to shifts in the structure and diversity of the soil microbial community. By targeting a specific group of organisms, it can create a niche for other, less sensitive species to proliferate. Studies on sulfonamides have indicated that they can cause a transient shift in soil bacterial communities nih.govnih.gov. Such alterations can have cascading effects on soil health and ecosystem functioning. The long-term consequences of these shifts, including the potential for the development of fungicide resistance in non-target fungi, require further investigation.

Development of Mechanistic Ecotoxicity Assays for Environmental Risk Assessment

Standard ecotoxicity tests often rely on apical endpoints such as mortality, growth, and reproduction. However, there is a growing need for the development of mechanistic assays that can provide earlier and more specific indications of potential harm.

For fungicides like Flusulfamide, mechanistic assays could focus on specific modes of action. For instance, rapid bioassays utilizing fluorescent probes can detect the inhibition of fungal metabolic activity in a much shorter timeframe than traditional growth inhibition assays nih.gov. Molecular techniques, such as quantitative PCR (qPCR), can be employed to assess changes in the expression of specific genes related to stress responses or detoxification pathways in non-target organisms.

The development of such assays would allow for a more nuanced and predictive environmental risk assessment. By understanding the specific cellular and molecular targets of Flusulfamide in a range of organisms, it becomes possible to develop more sensitive and relevant testing strategies. This can aid in identifying potential risks at lower, environmentally relevant concentrations and inform the development of more targeted and effective risk mitigation measures.

Theoretical Chemistry and Computational Modeling of Bis 2 Ethylhexyl Hydrogen Phosphate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly methods rooted in molecular orbital theory, are instrumental in understanding the electronic structure of the HDEHP molecule. These calculations provide a detailed picture of electron distribution, orbital energies, and electrostatic potential, which are key to predicting the molecule's reactivity.

The structure of HDEHP features a central phosphate (B84403) group with a hydroxyl proton and two flexible 2-ethylhexyl chains. This composition gives it both hydrogen bond donor and acceptor capabilities. acs.orgacs.orgnih.gov Quantum chemical calculations, such as ab-initio Density Functional Theory (DFT), have been used to rationalize the molecule's strong tendency to form hydrogen-bonded dimers, even in the gas phase. These calculations help in determining the stability and geometry of such fundamental interactions.

Reactivity prediction is a major outcome of these computational studies. By mapping the electronic landscape of the molecule, scientists can identify the sites most susceptible to chemical attack. For instance, DFT-based calculations can determine the most likely reaction sites for radical cations, showing that the reactivity of the phosphate centers increases dramatically when bonded to a metal ion. rsc.org This insight is crucial for understanding degradation pathways and improving the stability of extraction systems. Furthermore, quantum calculations are used to determine complex formation energies, which allows for the rational design of new extractants with enhanced selectivity for specific metals. solventextraction.gr.jp

Table 1: Computed Molecular Properties of Bis(2-ethylhexyl) Hydrogen Phosphate This table presents properties of Bis(2-ethylhexyl) hydrogen phosphate computed using various chemical modeling and software packages.

| Property | Value | Source |

| IUPAC Name | bis(2-ethylhexyl) hydrogen phosphate | nih.gov |

| Molecular Formula | C16H35O4P | nist.gov |

| Molecular Weight | 322.42 g/mol | nih.gov |

| InChIKey | SEGLCEQVOFDUPX-UHFFFAOYSA-N | nist.gov |

| Canonical SMILES | CCCCC(CC)COP(=O)(O)OCC(CC)CCCC | nih.gov |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 14 |

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation Behavior

While quantum chemistry provides a static picture of a single molecule or a small complex, Molecular Dynamics (MD) simulations offer a dynamic view of how multiple HDEHP molecules interact with each other and with their environment over time. These simulations are essential for understanding the aggregation behavior that is fundamental to the mechanism of solvent extraction.

In apolar organic solvents like dodecane, HDEHP molecules are known to self-associate. acs.org MD simulations have confirmed that the most stable and prevalent form is a cyclic dimer, stabilized by a pair of hydrogen bonds between the phosphate groups. cetem.gov.br The free energy profile of this dimerization process has been explored using advanced techniques like Steered Molecular Dynamics and Umbrella Sampling, providing quantitative data that aligns well with experimental results. cetem.gov.br

The presence of other molecules, particularly water, profoundly influences this aggregation. MD simulations have been pivotal in demonstrating that water is not merely a passive component but an active participant in forming larger aggregates. acs.orgnih.gov Combined experimental and simulation studies show that water molecules can act as bridges between HDEHP molecules, promoting the formation of ordered structures like reverse micelles. acs.orgacs.orgnih.gov In these systems, a significant portion of water's hydrogen bonds are with the extractant molecules rather than with other water molecules, highlighting the integral role of water in creating the supramolecular structures necessary for efficient metal extraction. acs.orgnih.gov

Table 2: Findings from Molecular Dynamics (MD) Simulations of HDEHP Systems

| Simulation Focus | Key Findings | References |

| Dimerization in Apolar Solvents | HDEHP predominantly forms stable, cyclic dimers via double hydrogen bonds. The dimerization free energy profile can be accurately calculated. | cetem.gov.br |

| Aggregation with Water | Water is indispensable for the formation of larger, ordered aggregates (reverse micelles). Water molecules act as bridges between extractant molecules. | acs.orgacs.orgnih.gov |

| Synergistic Systems (with TOPO) | In the absence of water, HDEHP and trioctyl phosphine (B1218219) oxide (TOPO) form small aggregates like dimers or trimers, not large micelles. | acs.org |

| Adsorption on Surfaces | MD simulations can illustrate the adsorption process of HDEHP films onto metal surfaces at a molecular level. |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone for investigating the complex reaction mechanisms involved in solvent extraction by HDEHP. tandfonline.com It provides a balance between computational cost and accuracy, making it ideal for studying systems containing heavy elements like lanthanides and actinides.

DFT calculations are extensively used to elucidate the geometry, electronic properties, and stability of the complexes formed between HDEHP and metal ions. rsc.orgresearchgate.net By calculating the Gibbs free energy of formation (ΔG) for various potential complexes, researchers can predict the spontaneity and feasibility of different extraction reactions. rsc.orgresearchgate.net For example, studies on the separation of americium(III) from europium(III) have used DFT to show that the formation energy of Am complexes is lower than that of Eu complexes with the same extractant adduct, explaining the basis for their separation. rsc.org

These computational studies have been crucial in proposing detailed extraction mechanisms. For the extraction of technetium(IV), a mechanism was proposed where one HDEHP dimer participates in forming the TcO(OH)(DEHP)(HDEHP) complex, with the transfer of a single proton to the aqueous phase. iaea.orgresearchgate.net This proposed mechanism is consistent with established trends for other tetravalent metals. iaea.orgresearchgate.net Similarly, DFT calculations have supported the finding that the interfacial complex formed between uranyl ions and HDEHP at the oil/water boundary is a critical reaction intermediate for the phase transfer of the metal. nih.gov These insights into reaction pathways and the structure of intermediate species are vital for optimizing separation processes.

Table 3: Application of DFT in HDEHP Reaction Mechanism Studies

| Studied System | DFT-Derived Insights | References |

| Am(III)/Eu(III) Separation | Calculated geometric and electronic properties of metal-ligand complexes. Negative ΔG values indicated spontaneous formation, with Am complexes being energetically more favorable than Eu complexes. | rsc.org |

| Uranyl (UO₂²⁺) Extraction | Proposed the molecular structure of the interfacial uranyl-HDEHP complex, identifying it as a key intermediate in the phase transfer reaction. | nih.gov |

| Technetium(IV) Extraction | Identified the extracted species as TcO(OH)(DEHP)(HDEHP), involving one HDEHP dimer and the transfer of one proton. | iaea.orgresearchgate.net |

| Lanthanide Complexation | Used to optimize the geometry of Ln((HEH[EHP])₂)₃ complexes (using a close analogue) to understand structural arrangements. | rsc.org |

Cheminformatics and Quantitative Structure-Property Relationships (QSPR) for Designed Analogues

Cheminformatics provides a suite of computational tools to manage and analyze chemical data, with Quantitative Structure-Property Relationship (QSPR) modeling being a particularly valuable technique. QSPR aims to build mathematical models that correlate the structural features of molecules (represented by "molecular descriptors") with their physicochemical properties. rsc.orgresearchgate.net This approach is especially useful for designing new HDEHP analogues with improved properties, as it can predict their behavior before they are synthesized, saving time and resources. solventextraction.gr.jp

A critical property of acidic extractants like HDEHP is the acid dissociation constant (pKa), which heavily influences extraction efficiency but can be difficult to measure experimentally for compounds with low water solubility. rsc.orgresearchgate.net QSPR models have been developed for organophosphorus acids to predict pKa values based on calculated molecular descriptors, providing a reliable estimation method. rsc.org

The process involves several steps:

A set of molecules (a "training set") with known properties is selected.

For each molecule, a large number of numerical descriptors representing its topology, geometry, and electronic structure are calculated.

Statistical methods, such as multiple linear regression, are used to find the best correlation between a subset of these descriptors and the property of interest.

The resulting mathematical equation is validated using a separate "test set" of molecules.

For HDEHP itself, QSPR methods implemented in software like the Estimation Program Interface (EPI) Suite have been used to predict physical properties such as vapor pressure. europa.eu These predictions are often validated by ensuring that known structural analogues, such as tris(2-ethylhexyl) phosphate, are well-described by the model. europa.eu This "read-across" approach, which leverages data from structurally similar compounds, is a common practice in cheminformatics for assessing the properties of a target molecule.

Table 4: Conceptual Framework of a QSPR Model for Organophosphorus Extractants This table illustrates the general components of a QSPR model, such as one that could be developed to predict the metal distribution coefficient (log D) for HDEHP analogues.

| Component | Description | Example |

| Property to Predict | The dependent variable; the physicochemical property of interest. | Metal Distribution Coefficient (log D) |

| Molecular Descriptors | The independent variables; numerical values calculated from the molecular structure. | - Molecular Weight (MW)- Log P (Octanol-Water Partition Coefficient)- Polar Surface Area (PSA)- Number of Rotatable Bonds |

| Mathematical Model | The equation relating the descriptors to the property. | log D = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... |

| Applicability Domain | The chemical space (defined by the range of descriptor values of the training set) in which the model's predictions are reliable. | Model is valid for neutral organophosphorus compounds with MW between 300-500 Da. |

Advanced Industrial and Technological Applications of Bis 2 Ethylhexyl Hydrogen Phosphate

Enhanced Solvent Extraction Systems for Resource Recovery and Recycling

A primary application of Bis(2-ethylhexyl) hydrogen phosphate (B84403) is in solvent extraction, a hydrometallurgical technique used to separate and purify metals from aqueous solutions. academie-sciences.fracademie-sciences.fr This process involves contacting the metal-containing aqueous phase with an immiscible organic phase containing D2EHPA, which selectively forms complexes with the target metal ions, transferring them to the organic phase. academie-sciences.fracademie-sciences.fr

Metallurgy and Rare Earth Element Recovery

D2EHPA is extensively used in the extraction and separation of a wide range of metals, including rare earth elements (REEs). wikipedia.orgthermofisher.comspectrumchemical.com REEs are crucial for many modern technologies, and D2EHPA plays a vital role in their production from various ore bodies and recycled materials. journalssystem.commdpi.com The efficiency of REE extraction with D2EHPA is influenced by factors such as the concentration of the extractant and the pH of the aqueous solution. mdpi.com For instance, studies have shown that D2EHPA can effectively separate trivalent lanthanides, with the distribution ratio increasing with atomic number due to the lanthanide contraction. wikipedia.org This property allows for the selective stripping of individual REEs from a mixture. wikipedia.org

Below is a table summarizing the recovery percentages of selected rare earth elements using a solvent extraction process with D2EHPA as the extractant. mdpi.com

| Rare Earth Element | Recovery Percentage (%) |

| Neodymium (Nd³⁺) | 63.13 |

| Praseodymium (Pr³⁺) | 56.29 |

| Dysprosium (Dy³⁺) | 15.21 |

This data represents the best recovery percentage achieved at 90 minutes. mdpi.com

Nuclear Fuel Reprocessing Technologies

In the nuclear industry, D2EHPA is a key reagent in the reprocessing of spent nuclear fuel. iaea.orgnih.gov It is employed in processes designed to separate actinides, such as uranium and plutonium, from fission products and other elements present in the dissolved fuel. academie-sciences.frnih.govcresp.org The TALSPEAK (Trivalent Actinide–Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) process, for example, utilizes D2EHPA in a diluent to separate trivalent actinides from lanthanides. iaea.orgcresp.org

The extraction efficiency of D2EHPA for certain radioactive elements from nitric acid media is very high. mdpi.com This is a critical step in reducing the volume and radiotoxicity of nuclear waste. mdpi.comcresp.org

Application in Advanced Separation and Purification Processes

Beyond solvent extraction, Bis(2-ethylhexyl) hydrogen phosphate is integral to other advanced separation and purification technologies.

Its use in supported liquid membranes (SLMs) and polymer inclusion membranes (PIMs) demonstrates its versatility. mdpi.com In these applications, D2EHPA acts as a carrier, facilitating the transport of specific metal ions across the membrane. sigmaaldrich.commdpi.com For example, it has been used in flat sheet-supported liquid membranes for the recovery of yttrium, neodymium, and dysprosium. mdpi.com

In the field of chromatography, D2EHPA is used as a stationary phase in extraction chromatography resins. researchgate.netsielc.com These resins are employed for the separation of various elements, including the purification of americium from complex matrices. researchgate.net The separation is based on the differential partitioning of solutes between the mobile phase and the stationary phase containing D2EHPA. researchgate.netsielc.com

Role in the Development of Functional Fluids and Lubricants with Specific Performance Characteristics